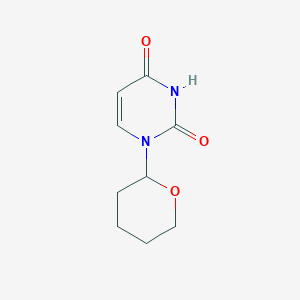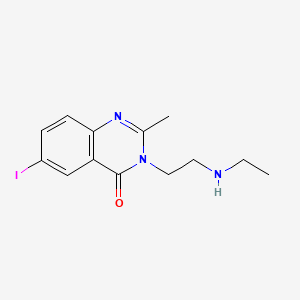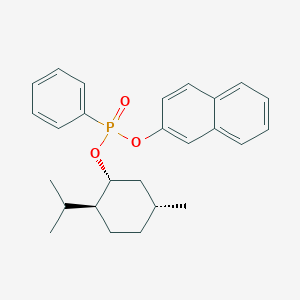![molecular formula C18H26N2O8 B12913807 3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate;oxalic acid CAS No. 23026-51-9](/img/structure/B12913807.png)
3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate;oxalic acid is a complex organic compound that features a pyrrolidine ring, a methoxyphenoxy group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate typically involves multiple steps. One common approach is the reaction of 2-methoxyphenol with 3-chloropropylamine to form 3-(2-methoxyphenoxy)propylamine. This intermediate is then reacted with pyrrolidine to yield 3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propylamine. Finally, the carbamate group is introduced by reacting this intermediate with methyl isocyanate. The oxalic acid is added to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of 3-[3-(2-hydroxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate.
Reduction: Formation of 3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(2-Hydroxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate
- 3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propylamine
- 3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propyl N-ethylcarbamate
Uniqueness
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy group provides specific reactivity, while the pyrrolidine ring contributes to its structural rigidity and potential biological activity.
Properties
CAS No. |
23026-51-9 |
|---|---|
Molecular Formula |
C18H26N2O8 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate;oxalic acid |
InChI |
InChI=1S/C16H24N2O4.C2H2O4/c1-17-16(19)21-11-5-9-18-10-8-13(12-18)22-15-7-4-3-6-14(15)20-2;3-1(4)2(5)6/h3-4,6-7,13H,5,8-12H2,1-2H3,(H,17,19);(H,3,4)(H,5,6) |
InChI Key |
HRRYCVNTCZSGQH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OCCCN1CCC(C1)OC2=CC=CC=C2OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


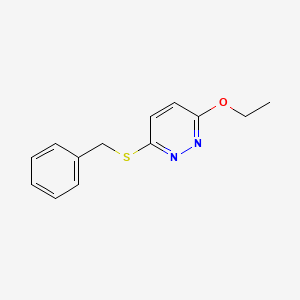
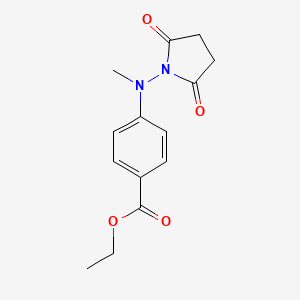

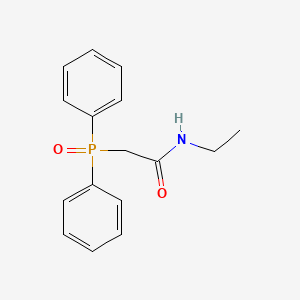


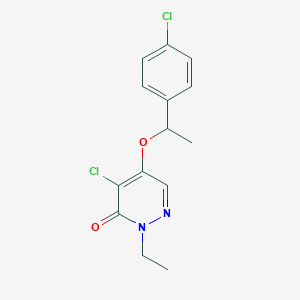

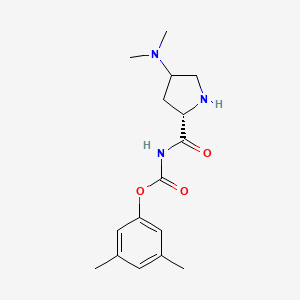
![3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12913792.png)
